An In-depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid
An In-depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety information, and its significant applications, particularly in the realm of pharmaceutical development.
Core Compound Properties
4-Amino-2,3-difluorobenzoic acid is a substituted aromatic carboxylic acid. The presence of an amino group and two fluorine atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.[1][2][3]
Physicochemical Data
The following table summarizes the key physical and chemical properties of 4-Amino-2,3-difluorobenzoic acid.
| Property | Value | Reference |
| CAS Number | 194804-85-8 | [4] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | ~122 °C | [4] |
| Boiling Point (Predicted) | 320.1 ± 42.0 °C | [4] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.59 ± 0.10 | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohol and ether. | [4] |
Spectroscopic Data
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¹H NMR: To determine the number and environment of protons.
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¹³C NMR: To identify the carbon skeleton of the molecule.
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IR Spectroscopy: To identify functional groups such as the carboxylic acid and amino groups.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Synthesis and Reactivity
The synthesis of 4-Amino-2,3-difluorobenzoic acid is a complex process that is typically achieved through multi-step chemical synthesis.[4] Common preparative methods may involve the amination or fluorination of a suitable benzoic acid precursor.[4]
General Synthetic Approach
A plausible synthetic route, adapted from methodologies for similar fluorinated aminobenzoic acids, is outlined below. This serves as an illustrative example, and specific conditions would require optimization.
Caption: A potential synthetic pathway to 4-Amino-2,3-difluorobenzoic acid.
Applications in Drug Discovery and Development
4-Amino-2,3-difluorobenzoic acid is a highly valued intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its structural features are particularly relevant in the design of bioactive compounds.
Role as a Pharmaceutical Building Block
The compound is a crucial precursor in the synthesis of various therapeutic agents, including antidepressants and antipsychotics.[4] The fluorine substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, bioavailability, and binding affinity.
A significant application of this molecule is in the synthesis of fluoroquinolone antibiotics.[6] The core structure of these antibiotics is often assembled using substituted anilines like 4-Amino-2,3-difluorobenzoic acid.
The following diagram illustrates a generalized workflow for the synthesis of a quinolone core, a common scaffold in many antibiotics, starting from 4-Amino-2,3-difluorobenzoic acid.
Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.
Experimental Protocols
Hypothetical Synthesis of 4-Amino-2,3-difluorobenzoic Acid via Nitrile Hydrolysis
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Step 1: Synthesis of 4-Amino-2,3-difluorobenzonitrile (Precursor)
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This precursor would likely be synthesized from a commercially available starting material like 4-bromo-2,3-difluoroaniline via a cyanation reaction (e.g., using CuCN in a suitable solvent like DMF).
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-
Step 2: Hydrolysis to 4-Amino-2,3-difluorobenzoic Acid
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In a round-bottom flask equipped with a reflux condenser, dissolve the precursor, 4-Amino-2,3-difluorobenzonitrile, in an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide).
-
Heat the mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a concentrated acid (e.g., HCl) until the pH is acidic (e.g., pH ~1-2) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Amino-2,3-difluorobenzoic acid.
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Safety Information
4-Amino-2,3-difluorobenzoic acid should be handled with care in a laboratory setting. It is known to cause irritation to the skin and eyes.[4]
GHS Hazard Information
While a specific GHS classification is not universally established, based on similar compounds, the following hazards may be anticipated:
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Skin Irritation
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Eye Irritation
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Respiratory Irritation
Precautionary Measures
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Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 194804-85-8: 4-Amino-2,3-difluorobenzoic acid [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
